A Comprehensive Guide to the Historical Synthesis of Tribenzylamine
A Comprehensive Guide to the Historical Synthesis of Tribenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylamine, a symmetrical tertiary amine, holds a significant place in the history of organic synthesis. Its preparation has been a subject of study for over a century, with various methods developed and refined over time. This technical guide provides an in-depth exploration of the core synthetic routes to tribenzylamine, detailing their historical context, experimental protocols, and comparative quantitative data. Understanding the evolution of these synthetic methodologies offers valuable insights into the advancement of organic chemistry and provides a practical resource for researchers in drug development and other scientific fields where tertiary amines are crucial intermediates.
Historical Overview of Synthetic Methodologies
The synthesis of tribenzylamine has evolved from classical, often harsh, methodologies to more refined and efficient catalytic approaches. The primary historical methods for its preparation include the Leuckart reaction, direct N-alkylation of benzylamine derivatives, and reductive amination. More contemporary methods often focus on catalytic routes from benzyl alcohol, offering greener and more atom-economical alternatives.
Key Synthetic Routes to Tribenzylamine
This section details the principal synthetic pathways to tribenzylamine, providing a historical perspective, detailed experimental protocols, and a comparative analysis of their efficiencies.
The Leuckart Reaction: A Historical First
The Leuckart reaction, discovered by Rudolf Leuckart in 1885, represents one of the earliest methods for the synthesis of amines and was one of the first reactions used to produce tribenzylamine.[1][2] This reaction traditionally involves the reductive amination of a carbonyl compound using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2] In the context of tribenzylamine synthesis, benzaldehyde is heated with formamide.[1]
Experimental Protocol: Leuckart Synthesis of Tribenzylamine
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Reactants: Benzaldehyde, Formamide
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Procedure: A mixture of benzaldehyde and formamide is heated to a high temperature (typically 160-185°C) for several hours.[3] The initial reaction forms N-benzylformamide, which can then react further with benzaldehyde in a series of reductive amination steps, ultimately leading to the formation of tribenzylamine. The reaction mixture is then cooled and worked up, typically involving hydrolysis with a strong acid or base to cleave any remaining formyl groups, followed by extraction and purification of the tribenzylamine product.
Quantitative Data for Leuckart Reaction
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Formamide | [1] |
| Typical Yield | Variable, can be low | [1] |
| Reaction Temperature | 160-185°C | [3] |
| Reaction Time | 6-25 hours | [3] |
Reaction Pathway: Leuckart Reaction
Caption: Leuckart synthesis of tribenzylamine from benzaldehyde.
N-Alkylation of Benzylamine Derivatives
Direct N-alkylation is a fundamental and straightforward approach to the synthesis of tertiary amines. For tribenzylamine, this can be achieved through the stepwise alkylation of benzylamine or, more commonly, the final benzylation of dibenzylamine. The use of a base is crucial to neutralize the hydrohalic acid byproduct and drive the reaction to completion.[4]
Experimental Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide
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Reactants: Dibenzylamine, Benzyl bromide, Hindered base (e.g., N,N,4-Trimethylpiperidin-4-amine or potassium carbonate), Anhydrous acetonitrile.[4]
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Procedure: To a solution of dibenzylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a dry round-bottom flask, a hindered base (1.5 mmol) is added.[4] The flask is maintained under an inert atmosphere. Benzyl bromide (1.1 mmol) is then slowly added to the stirred solution at room temperature.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2-24 hours), the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).[4] The crude product is purified by column chromatography on silica gel to yield pure tribenzylamine.[4]
Quantitative Data for N-Alkylation of Dibenzylamine
| Parameter | Value | Reference |
| Starting Materials | Dibenzylamine, Benzyl bromide | [4] |
| Typical Yield | >90% | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2-24 hours | [4] |
Workflow: N-Alkylation of Dibenzylamine
Caption: Experimental workflow for the N-alkylation of dibenzylamine.
A related historical method involves the reaction of benzyl chloride with ammonia. However, this approach often leads to a mixture of primary, secondary, and tertiary amines, making the isolation of pure tribenzylamine challenging.[5][6]
Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. To synthesize tribenzylamine, this can be achieved by the reaction of benzaldehyde with dibenzylamine in the presence of a reducing agent. This method offers good selectivity and generally high yields.[7]
Experimental Protocol: Reductive Amination of Benzaldehyde with Dibenzylamine
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Reactants: Benzaldehyde, Dibenzylamine, Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloromethane.[8]
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Procedure: To a solution of benzaldehyde (1.0 eq) and dibenzylamine (1.1 eq) in dichloromethane (DCM) at room temperature, sodium triacetoxyborohydride (1.5 eq) is added portion-wise.[8] The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]
Quantitative Data for Reductive Amination
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Dibenzylamine | [7][8] |
| Typical Yield | 75-85% (analogous reactions) | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | 12-24 hours | [8] |
Reaction Pathway: Reductive Amination
Caption: Reductive amination of benzaldehyde with dibenzylamine.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[9][10] While primarily a methylation technique, its principles can be extended to the synthesis of other tertiary amines. For the synthesis of tribenzylamine, this reaction is not a direct or common route starting from simpler amines like benzylamine, as it specifically introduces methyl groups. However, if dibenzylamine were to be reacted with formaldehyde and formic acid, the product would be N-methyldibenzylamine, not tribenzylamine. Therefore, the Eschweiler-Clarke reaction is not a direct historical method for tribenzylamine synthesis but is an important related reaction in the broader context of tertiary amine synthesis.[8][11][12]
Catalytic Synthesis from Benzyl Alcohol
More modern and sustainable approaches to tribenzylamine synthesis involve the use of benzyl alcohol as a starting material. These methods often employ transition metal catalysts and proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[13][14] In this process, the alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes reductive amination with an amine, with the hydrogen for the reduction being "borrowed" from the initial alcohol oxidation step.
Experimental Protocol: Catalytic N-Alkylation of Dibenzylamine with Benzyl Alcohol
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Reactants: Benzyl alcohol, Dibenzylamine, Catalyst (e.g., a ruthenium or iridium complex), Base, Solvent (e.g., toluene).
-
Procedure: A mixture of benzyl alcohol, dibenzylamine, a catalytic amount of a suitable transition metal complex, and a base are heated in a solvent under an inert atmosphere. The reaction progress is monitored by Gas Chromatography (GC) or TLC. After completion, the reaction mixture is cooled, the catalyst is removed by filtration, and the solvent is evaporated. The residue is then purified by column chromatography or distillation.
Quantitative Data for Catalytic Synthesis from Benzyl Alcohol
| Parameter | Value | Reference |
| Starting Materials | Benzyl alcohol, Dibenzylamine | [13][14] |
| Typical Yield | Good to excellent | [13][14] |
| Reaction Temperature | 100-150°C | [13][14] |
| Reaction Time | Several hours | [13][14] |
Reaction Pathway: Catalytic Synthesis from Benzyl Alcohol
Caption: Catalytic synthesis of tribenzylamine from benzyl alcohol.
Comparative Summary of Synthetic Routes
The choice of a synthetic route for tribenzylamine depends on various factors, including the desired scale, available starting materials, and the importance of process efficiency and sustainability. The following table provides a comparative summary of the key methods discussed.
| Method | Starting Materials | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |
| Leuckart Reaction | Benzaldehyde, Formamide | Variable, often low | High (160-185°C) | Historical significance, one-pot | Harsh conditions, long reaction times, low yields |
| N-Alkylation | Dibenzylamine, Benzyl Halide | >90% | Room Temperature | High yield, mild conditions | Requires dibenzylamine, use of alkyl halides |
| Reductive Amination | Benzaldehyde, Dibenzylamine | 75-85% | Room Temperature | Good yield, mild conditions | Requires a stoichiometric reducing agent |
| Catalytic Synthesis | Benzyl Alcohol, Dibenzylamine | Good to excellent | High (100-150°C) | Atom-economical, sustainable | Requires a catalyst, higher temperatures |
Conclusion
The synthesis of tribenzylamine has a rich history, reflecting the broader developments in the field of organic chemistry. From the early, high-temperature Leuckart reaction to the more refined and efficient N-alkylation and reductive amination methods, and finally to modern catalytic approaches, the journey to synthesize this simple tertiary amine showcases a continuous drive for improved efficiency, selectivity, and sustainability. This guide provides researchers and professionals with a comprehensive overview of these historical and contemporary methods, offering the necessary data and protocols to make informed decisions in their synthetic endeavors.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. name-reaction.com [name-reaction.com]
- 12. researchgate.net [researchgate.net]
- 13. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
